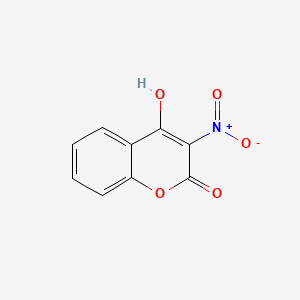

4-Hydroxy-3-nitrocoumarin

描述

Significance of the Coumarin (B35378) Scaffold in Drug Discovery

Coumarins, identified as benzopyran-2-ones, represent a prominent class of naturally occurring compounds that have garnered significant attention from the scientific community. nih.govnih.gov Their simple structure, low molecular weight, and favorable bioavailability make them an attractive platform for the development of new therapeutic agents. nih.gov The versatility of the coumarin nucleus allows for a wide range of chemical modifications, enabling the creation of diverse derivatives with varied biological functions. researchgate.netjopir.in This structural adaptability has established the coumarin scaffold as a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.govrsc.org Consequently, coumarins are extensively used in the design of compound libraries for screening new drug candidates. nih.gov

Overview of Pharmacological Relevance of Coumarin Derivatives

The pharmacological importance of coumarin derivatives is vast and well-documented. These compounds exhibit a broad spectrum of biological activities, including anticoagulant, antimicrobial, anti-inflammatory, antioxidant, anticancer, antiviral, and neuroprotective effects. nih.govorientjchem.orgwisdomlib.org More than 1,300 coumarin compounds have been identified from natural sources, and many more have been synthesized in laboratories, leading to the development of potent drugs like the antibiotics Novobiocin and Coumaromycin. wisdomlib.org The diverse pharmacological profile of coumarins stems from their ability to interact with various enzymes and receptors within living organisms. nih.gov This wide-ranging bioactivity has made them a focal point of research in the pursuit of treatments for numerous diseases. nih.govorientjchem.orgajchem-a.com

Historical Context of 4-Hydroxy-3-nitrocoumarin Research

The parent compound, coumarin, was first isolated in 1820 from the tonka bean. japsonline.com The journey of 4-hydroxycoumarins into the realm of medicine began with the discovery of dicoumarol, a naturally occurring anticoagulant found in spoiled sweet clover. wikipedia.org This discovery paved the way for the development of synthetic 4-hydroxycoumarin (B602359) derivatives as anticoagulant drugs. wikipedia.org

The specific compound, this compound, has been a subject of research for its own unique set of biological activities. Early studies in the 1970s investigated its antiallergic properties. acs.org More recent research has explored its potential as an anticancer and antimicrobial agent. ontosight.aiontosight.aimdpi.com The introduction of a nitro group at the 3-position and a hydroxyl group at the 4-position of the coumarin ring creates a molecule with distinct electronic and chemical properties, influencing its biological interactions. ontosight.aiontosight.ai

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-3-nitrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO5/c11-8-5-3-1-2-4-6(5)15-9(12)7(8)10(13)14/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQAQAUWFHMVEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174104 | |

| Record name | 4-Hydroxy-3-nitrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20261-31-8 | |

| Record name | 4-Hydroxy-3-nitrocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020261318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20261-31-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3-nitrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-3-nitrocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxy-3-nitrocoumarin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4Z9V79UD4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Hydroxy 3 Nitrocoumarin and Its Derivatives

Direct Nitration Approaches

The introduction of a nitro group at the C-3 position of the coumarin (B35378) scaffold is a key step, typically achieved through direct electrophilic nitration.

Nitration of 4-Hydroxycoumarin (B602359)

The synthesis of 4-hydroxy-3-nitrocoumarin is commonly accomplished by the direct nitration of 4-hydroxycoumarin. ontosight.aisigmaaldrich.comarabjchem.org A widely employed method involves treating 4-hydroxycoumarin with a nitrating agent in a suitable solvent. internationalscholarsjournals.comscispace.com One established procedure utilizes a mixture of 72% nitric acid (HNO₃) and glacial acetic acid. nih.govscispace.comceon.rs In this reaction, a suspension of 4-hydroxycoumarin in glacial acetic acid is treated with a mixture of nitric acid and glacial acetic acid. scispace.com The reaction mixture is then heated, often on a water bath, until the starting material dissolves and the evolution of brown nitrogen oxide vapors ceases. scispace.com Upon cooling, typically on an ice bath, the desired this compound precipitates as yellow crystals. scispace.com The crude product is then collected and purified, often by washing with a saturated sodium bicarbonate solution and absolute ethanol, followed by recrystallization from absolute ethanol. scispace.com This method has been reported to yield the product in high purity and good yield, with a reported yield of 84% and a melting point of 171-172 °C. scispace.com Another approach involves the use of sodium nitrite (B80452) and nitric acid in acetic acid. rsc.org

Optimization of Reaction Conditions

The efficiency of the nitration of 4-hydroxycoumarin can be influenced by several reaction parameters. For instance, one method involves the use of sodium nitrite as a catalyst with nitric acid in acetic acid. rsc.org In this procedure, 4-hydroxycoumarin is suspended in acetic acid, and a catalytic amount of sodium nitrite is added, followed by the dropwise addition of nitric acid. rsc.org The reaction is initially stirred at room temperature and then heated to 70 °C for a short duration. rsc.org This process allows for the crystallization of the pure product directly from the reaction mixture upon cooling. rsc.org

Another detailed procedure for obtaining this compound involves the nitration of 4-hydroxycoumarin in glacial acetic acid using 72% aqueous nitric acid. internationalscholarsjournals.com The reaction conditions can be fine-tuned to achieve high yields. For example, a reported synthesis specifies the use of 5g of 4-hydroxycoumarin in 20 ml of glacial acetic acid, to which a mixture of 3 ml of 72% HNO₃ and 2.6 ml of glacial acetic acid is added. scispace.com The mixture is heated on a water bath until dissolution and the cessation of nitrogen oxide fumes. scispace.com Cooling the reaction mixture on an ice bath leads to the precipitation of yellow crystals of this compound, which are then purified. scispace.com

Functionalization at the C-4 Position

The hydroxyl group at the C-4 position of this compound serves as a versatile handle for further chemical modifications, enabling the synthesis of a diverse range of derivatives.

Preparation of 4-Chloro-3-nitrocoumarin (B1585357)

A key intermediate for the synthesis of various 4-substituted-3-nitrocoumarins is 4-chloro-3-nitrocoumarin. sigmaaldrich.comchemicalbook.com This compound is typically prepared from this compound by replacing the hydroxyl group with a chlorine atom. researchgate.net The reaction is commonly carried out using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF). internationalscholarsjournals.comscispace.comnih.govceon.rs

The presence of the nitro group at the C-3 position enhances the reactivity of the C-4 position towards nucleophilic substitution. nih.gov

Nucleophilic Substitution Reactions at C-4

The chlorine atom in 4-chloro-3-nitrocoumarin is a good leaving group, making it susceptible to displacement by various nucleophiles. This reactivity is the foundation for synthesizing a wide array of 4-substituted-3-nitrocoumarin derivatives.

4-Chloro-3-nitrocoumarin readily undergoes nucleophilic aromatic substitution with arylamines and heteroarylamines to furnish the corresponding 4-amino-3-nitrocoumarin derivatives. chemicalpapers.comacademicjournals.orgresearchgate.net These reactions are typically carried out by refluxing a solution of 4-chloro-3-nitrocoumarin and the appropriate amine in a suitable solvent, such as ethyl acetate (B1210297), often in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride formed during the reaction. internationalscholarsjournals.comnih.gov

The general procedure involves dissolving 4-chloro-3-nitrocoumarin and the arylamine or heteroarylamine in ethyl acetate, followed by the addition of triethylamine. internationalscholarsjournals.comnih.gov The mixture is then heated under reflux for a period of 3 to 6 hours. internationalscholarsjournals.comnih.gov Upon cooling, the solid product precipitates out and can be collected by filtration, followed by washing with ethyl acetate and water. internationalscholarsjournals.comnih.gov This methodology has been successfully employed to synthesize a variety of 4-arylamino-3-nitrocoumarins and 4-heteroarylamino-3-nitrocoumarins in moderate to good yields, ranging from 68% to 84%. internationalscholarsjournals.comsigmaaldrich.comnih.gov

The reaction has been demonstrated with a range of arylamines, including 4-aminoaniline, 2-amino-4-chlorophenol, 4-amino-2,6-dibromophenol, 3-nitroaniline, 2-aminobenzoic acid, p-toluidine, o-toluidine, and 4-iodoaniline. internationalscholarsjournals.com Similarly, various heteroarylamines have been used to create a library of 4-heteroarylamino-3-nitrocoumarin derivatives. nih.gov

A specific example is the synthesis of 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, which was obtained in a 78% yield by reacting 4-chloro-3-nitrocoumarin with (4-methoxyphenyl)methanamine in ethyl acetate in the presence of triethylamine. ceon.rs Another example is the reaction with 6-nitrobenzothiazol-2-amine, which yielded 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one in an 86% yield. scispace.com

Table 1: Synthesis of 4-Arylamino-3-nitrocoumarin Derivatives

| Arylamine | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Aminoaniline | 4-(4-Aminoanilino)-3-nitrocoumarin | 75 | internationalscholarsjournals.com |

| 2-Amino-4-chlorophenol | 4-(2-Hydroxy-5-chloroanilino)-3-nitrocoumarin | 72 | internationalscholarsjournals.com |

| p-Toluidine | 4-(p-Toluidino)-3-nitrocoumarin | 84 | internationalscholarsjournals.com |

| o-Toluidine | 4-(o-Toluidino)-3-nitrocoumarin | 81 | internationalscholarsjournals.com |

| 4-Iodoaniline | 4-(4-Iodoanilino)-3-nitrocoumarin | 78 | internationalscholarsjournals.com |

Table 2: Synthesis of 4-Heteroarylamino-3-nitrocoumarin Derivatives

| Heteroarylamine | Product | Yield (%) | Reference |

|---|---|---|---|

| 2-Aminothiazole | 4-(Thiazol-2-ylamino)-3-nitrocoumarin | 78 | nih.gov |

| 2-Amino-4-methylthiazole | 4-((4-Methylthiazol-2-yl)amino)-3-nitrocoumarin | 80 | nih.gov |

| 2-Aminopyridine | 4-(Pyridin-2-ylamino)-3-nitrocoumarin | 75 | nih.gov |

| 1,3,4-Thiadiazol-2-amine | 4-((1,3,4-Thiadiazol-2-yl)amino)-3-nitro-2H-chromen-2-one | 78 | scispace.com |

| 6-Nitrobenzothiazol-2-amine | 3-Nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one | 86 | scispace.com |

Alkylamino and Other Nitrogen-Containing Derivatives

The synthesis of 4-alkylamino and other nitrogen-containing derivatives of 3-nitrocoumarin (B1224882) is typically achieved through a two-step process commencing with this compound. The initial and crucial step involves the conversion of the hydroxyl group at the C-4 position into a more reactive leaving group, most commonly a chlorine atom.

This transformation is generally accomplished by treating this compound with a chlorinating agent. nih.govinternationalscholarsjournals.com A common method involves the use of phosphorus oxychloride (POCl₃) in N,N-dimethylformamide (DMF). nih.govinternationalscholarsjournals.comscispace.com In this procedure, DMF is cooled, and POCl₃ is added dropwise, followed by the addition of this compound. nih.govinternationalscholarsjournals.com The resulting intermediate, 4-chloro-3-nitrocoumarin, is a versatile substrate for subsequent nucleophilic substitution reactions. nih.govresearchgate.net The presence of the electron-withdrawing nitro group at the C-3 position significantly increases the reactivity of the C-4 position toward ipso-substitution by nucleophiles. nih.gov

The second step is the condensation of 4-chloro-3-nitrocoumarin with a variety of nitrogen-containing nucleophiles. This includes alkylamines, arylamines, and heteroarylamines. nih.govresearchgate.net The reaction is typically performed by refluxing the 4-chloro-3-nitrocoumarin intermediate with the desired amine in a suitable solvent, such as ethyl acetate, often in the presence of a base like triethylamine to neutralize the HCl formed during the reaction. nih.govinternationalscholarsjournals.com This general methodology provides access to a diverse library of 4-amino-3-nitrocoumarin derivatives. researchgate.net

| Nitrogen Nucleophile | Solvent | Base | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Heteroarylamine (e.g., 1,3,4-thiadiazol-2-amine) | N,N-dimethylformamide | Sodium Bicarbonate | Stirred for 90 min | 4-((1,3,4-thiadiazol-2-yl)amino)-3-nitro-2H-chromen-2-one | 78% | scispace.com |

| Various Heteroarylamines | Ethyl Acetate | Triethylamine | Reflux for 3-6 h | 4-Heteroarylamino-3-nitrocoumarins | Moderate to Good | nih.gov |

| Various Arylamines | Ethyl Acetate | Triethylamine | Reflux for 3-6 h | 4-Arylamino-3-nitrocoumarins | Moderate to Good | internationalscholarsjournals.com |

Derivatization at the C-3 Position

While the C-4 position is readily functionalized via the chloro-intermediate, the C-3 position, occupied by the nitro group, offers different opportunities for derivatization.

The hydroxyl group at the C-4 position of this compound can be readily converted into an ester. This esterification is typically carried out by reacting this compound with an appropriate acid chloride in the presence of a base. arabjchem.org A common procedure involves dissolving the coumarin in a solvent like dichloromethane (B109758) (DCM), adding a base such as dry pyridine, and then cooling the mixture to 0 °C. arabjchem.org The corresponding acid chloride is added gradually, and the reaction is stirred, often overnight, allowing it to warm to room temperature. arabjchem.org The resulting ester can then be purified using techniques like column chromatography. arabjchem.org This method allows for the introduction of a wide variety of acyl groups at the C-4 oxygen, creating a library of 4-acyloxy-3-nitrocoumarins. arabjchem.org

| Acid Chloride | Solvent/Base | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nicotinoyl chloride | DCM / Pyridine | 0 °C to room temp, overnight | 3-nitrocoumarin-4-yl-nicotinate | 53% | arabjchem.org |

| Furan-2-carbonyl chloride | DCM / Pyridine | 0 °C to room temp, overnight | 3-nitrocoumarin-4-yl-furan-2-carboxylate | 59% | arabjchem.org |

Modification at the C-3 position primarily involves the chemical transformation of the nitro group. A key reaction is the reduction of the C-3 nitro group to a primary amine, yielding 3-amino-4-hydroxycoumarin. This transformation opens up a new range of synthetic possibilities. The reduction can be achieved using various reagents. For instance, the reaction of this compound with triphenylphosphine (B44618) (PPh₃) under microwave irradiation can produce the corresponding 3-amido-4-hydroxycoumarin directly if a carboxylic acid is present. researchgate.net

Alternatively, a two-step, one-pot reaction can be performed. This involves the reduction of the nitro group using a catalyst like Palladium on carbon (Pd/C) in the presence of hydrogen, followed by treatment with a dehydrating agent such as phosphorus pentoxide (P₂O₅) to facilitate condensation with an acid, leading to the formation of fused oxazolocoumarins. researchgate.net The intermediate in these reactions, 3-amino-4-hydroxycoumarin, is a versatile precursor for introducing other functionalities. For example, the reaction of this compound with formic acid in the presence of PPh₃ as a reducing agent under microwave irradiation leads to the formation of 3-formamido-4-hydroxycoumarin in nearly quantitative yield. researchgate.net

| Reagents | Method | Product | Yield | Reference |

|---|---|---|---|---|

| Formic acid, Triphenylphosphine (PPh₃) | Microwave Irradiation | 3-Formamido-4-hydroxycoumarin | ~100% | researchgate.net |

| Acids, PPh₃, P₂O₅ | One-pot, Microwave Irradiation | 2-Substituted 4H-chromeno[3,4-d]oxazol-4-ones | Not specified | researchgate.net |

| Acids, Pd/C, H₂, then P₂O₅ | One-pot, two-step, Microwave Irradiation | 2-Substituted 4H-chromeno[3,4-d]oxazol-4-ones | Not specified | researchgate.net |

Advanced Spectroscopic and Computational Elucidation of 4 Hydroxy 3 Nitrocoumarin

Vibrational Spectroscopy for Structural Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of 4-hydroxy-3-nitrocoumarin. A detailed vibrational analysis has been conducted, with assignments of the fundamental bands based on peak positions and relative intensities. ijert.org Quantum chemical analyses using Density Functional Theory (DFT) have also been employed to complement and confirm the experimental findings, showing good agreement between computed and observed wavenumbers. ijert.orgnveo.org

The Fourier-Transform Infrared (FT-IR) spectrum of this compound has been recorded in the solid phase, typically in the 4000–400 cm⁻¹ range. ijert.org The analysis of the FT-IR spectrum provides critical information about the molecule's functional groups. For instance, the identification of C–N vibrations can be challenging due to potential mixing with other vibrational modes, but they are generally observed as medium to weak bands. ijert.org In one study, the strong peak at 1018 cm⁻¹ in the IR spectrum was assigned to C–N stretching vibrations. ijert.org The characterization is often performed using a KBr pellet technique. Comprehensive studies utilize DFT calculations, such as the B3LYP method, to simulate the infrared spectrum, which shows excellent agreement with the observed spectral patterns. ijcrar.comresearchgate.net

| Observed Frequency (cm⁻¹) (FT-IR) | Vibrational Assignment |

| 1018 | C–N Stretching |

This table is based on available data and represents a key vibrational assignment.

Fourier-Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR analysis. The FT-Raman spectrum of this compound has been recorded in the 4000–10 cm⁻¹ range. ijert.org Key vibrational modes have been assigned based on the Raman spectrum. The stretching vibrations of the hydroxyl group (O-H) were observed at 3010 cm⁻¹, with the shift indicating the strength of hydrogen bonding. ijert.org The O-H in-plane vibration was assigned to a strong band at 1489 cm⁻¹, while the torsional vibration was assigned to a medium band at 1209 cm⁻¹. ijert.org C–N stretching vibrations have also been identified in the Raman spectrum, with a medium peak observed at 1037 cm⁻¹. ijert.org

| Observed Frequency (cm⁻¹) (FT-Raman) | Vibrational Assignment |

| 3010 | O–H Stretching |

| 1489 | O–H In-plane bending |

| 1209 | O–H Torsional vibration |

| 1037 | C–N Stretching |

This table highlights significant vibrational assignments from FT-Raman studies.

Electronic Spectroscopy for Photophysical Characterization

Electronic spectroscopy techniques are crucial for understanding the photophysical behavior of this compound, including its absorption and emission properties.

The Ultraviolet-Visible (UV-Vis) absorption spectrum of this compound has been characterized to understand its electronic transitions. nveo.org Studies reveal the presence of π to π* and n to π* electronic transitions. nveo.orgnveo.org The presence of the nitro group on the coumarin (B35378) scaffold is known to enhance absorbance in the 300–400 nm range. In one study involving the detection of metal ions, the absorption spectrum of this compound in various solvents showed an absorption peak at 272 nm. researchgate.net The absorbance at this peak was found to decrease in the presence of Cu²⁺ and Ni²⁺ ions, indicating an interaction between the compound and the metal ions. researchgate.net Other substituted 4-hydroxycoumarin (B602359) derivatives have shown good absorption properties in the 280-380 nm range, suggesting their potential as UV absorbers. researchgate.net

| Parameter | Value | Solvent/Condition |

| Absorption Maximum (λmax) | 272 nm | Toluene, Dichloromethane (B109758), 1,2-Dichloroethane |

| Electronic Transitions | π → π, n → π | General Observation |

This table summarizes the key electronic absorption characteristics.

This compound is recognized for its applications as a fluorescent probe in biochemical and analytical chemistry. chemimpex.com Its distinct functional groups allow for the effective monitoring of cellular processes. chemimpex.com However, the nitro group typically acts to quench fluorescence. This quenching property has been harnessed for developing sensors.

A significant application is the detection of metal ions. researchgate.net The fluorescence emission of this compound, with a peak located at 555 nm, is significantly quenched by metal ions like Cu²⁺ and Ni²⁺. researchgate.net This quenching occurs without a shift in the emission peak, and the effect is noticeable even at low metal ion concentrations (10⁻³ M), making the compound a sensitive probe for these environmental pollutants. researchgate.net The binding constant values and Gibbs free energy changes suggest a strong affinity and spontaneous binding between the compound and these metal ions. researchgate.net While many coumarin derivatives are known for high emission quantum yields, the specific application of the nitro-substituted variant often relies on the modulation of its fluorescence, such as quenching, for sensing purposes. chemimpex.comsapub.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural assignment of organic molecules. While detailed ¹H and ¹³C NMR spectral data for this compound itself are not extensively published in the available literature, the compound serves as a crucial precursor in the synthesis of numerous derivatives. scispace.comceon.rsscispace.com The structural confirmation of these derivatives relies heavily on 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. scispace.comceon.rs

For example, the synthesis of 4-chloro-3-nitrocoumarin (B1585357) is achieved from this compound, and its subsequent reaction with amino acids or other nucleophiles yields complex coumarin derivatives. scispace.comresearchgate.net The NMR spectra of these products, often recorded in DMSO-d₆, allow for the complete assignment of all proton and carbon signals. scispace.comarabjchem.org The chemical shifts of the aromatic protons on the coumarin core typically appear in the downfield region of the ¹H NMR spectrum. scispace.comarabjchem.org Although direct data for the title compound is limited, the analysis of its derivatives provides a strong indication of the expected chemical shifts for the core coumarin structure.

The following table provides representative ¹³C NMR chemical shift ranges for the core carbon atoms of 4-acyloxy-3-nitrocoumarin derivatives, which serve as a close proxy for this compound.

| Atom | Representative ¹³C Chemical Shift (δ) in ppm (in DMSO-d₆) |

| C2 (C=O) | 164.0 - 164.9 |

| C3 | 123.1 - 126.1 |

| C4 | 150.1 - 152.3 |

| C4a (Bridgehead) | 116.3 - 117.5 |

| C5 | 125.8 - 128.7 |

| C6 | 124.0 - 125.8 |

| C7 | 127.3 - 133.3 |

| C8 | 116.4 - 121.5 |

| C8a (Bridgehead) | 155.8 - 156.5 |

This table is based on data from 4-acyloxy-3-nitrocoumarin derivatives and indicates expected chemical shift regions for the core structure. arabjchem.org

One-Dimensional NMR (1H and 13C)

The structural framework of this compound can be meticulously examined using one-dimensional nuclear magnetic resonance (NMR) spectroscopy. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for the definitive assignment of the molecule's atoms.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a 4-arylamino-3-nitrocoumarin derivative recorded in DMSO-d₆, the aromatic protons of the coumarin moiety exhibit characteristic signals. For instance, the proton at position 5 (H-5) often appears as a doublet of doublets due to coupling with H-6 and H-7. scispace.com The remaining aromatic protons can be assigned based on their mutual Nuclear Overhauser Effect (NOE) interactions. scispace.com In some derivatives, a broad singlet observed at a very downfield chemical shift (e.g., δ 16.44 ppm) is assigned to the hydroxyl proton at the C-4 position of the coumarin core. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data, allowing for the assignment of all carbon atoms within the molecule. For example, in a derivative of this compound, the lactone carbonyl carbon (C-2) can be identified, often appearing around 161.3 ppm. ceon.rs Quaternary carbons, such as C-4a and C-8a, can be assigned using long-range correlations in 2D NMR spectra. ceon.rs

The following table summarizes representative, though not exhaustive, ¹H and ¹³C NMR chemical shift data for derivatives of this compound, illustrating the typical ranges for these nuclei. Actual values can vary based on the specific derivative and solvent used. internationalscholarsjournals.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-5 | ~7.94 (dd) | C-2: ~155-162 |

| H-6 | ~7.24-7.43 (m) | C-3: Quaternary, no proton |

| H-7 | ~7.65 (dt) | C-4: Quaternary, no proton |

| H-8 | ~7.24-7.43 (m) | C-4a: ~114-121 |

| OH (at C-4) | Highly variable, often broad | C-5: ~124-130 |

| C-6: ~122-125 | ||

| C-7: ~130-135 | ||

| C-8: ~116-118 | ||

| C-8a: ~151-154 | ||

| Note: This table presents generalized data for educational purposes. Specific chemical shifts are highly dependent on the full molecular structure and experimental conditions. |

Two-Dimensional NMR (COSY, NOESY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network and spatial relationships within this compound and its derivatives, a suite of two-dimensional NMR experiments is employed. researchgate.net These include Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). researchgate.netceon.rs

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds. It is instrumental in identifying adjacent protons in the aromatic ring of the coumarin scaffold. scispace.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. This is particularly useful for differentiating between aromatic protons and for determining the spatial orientation of substituent groups relative to the coumarin core. scispace.comresearchgate.net For instance, a NOESY cross-peak between the C-4 hydroxyl proton and an azomethine proton in a derivative confirmed their proximity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is a powerful tool for assigning the carbon signals of the protonated carbons in the molecule. scispace.comceon.rs

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range correlations between protons and carbons, typically over two or three bonds. This is crucial for assigning quaternary (non-protonated) carbons, such as the lactone carbonyl (C-2), C-3, C-4, C-4a, and C-8a. scispace.comceon.rs For example, a correlation between an aromatic proton and a quaternary carbon in the HMBC spectrum can definitively place that carbon in the structure. scispace.com

The combination of these 2D NMR techniques allows for a comprehensive and detailed structural elucidation of this compound derivatives, leaving no ambiguity in the assignment of the ¹H and ¹³C NMR spectra. scispace.comceon.rs

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for the characterization of this compound, providing information on its molecular weight and elemental composition, as well as insights into its structure through fragmentation analysis. researchgate.net High-resolution mass spectrometry (HRMS) is often employed to determine the precise mass of the molecular ion, which allows for the calculation of its elemental formula. ceon.rs

Electron ionization (EI) is a common hard ionization technique used in mass spectrometry. acdlabs.com Under EI conditions, coumarin and its derivatives typically show an abundant molecular ion peak. benthamopen.com The fragmentation of the basic coumarin structure often involves the loss of a molecule of carbon monoxide (CO) from the pyrone ring, leading to the formation of a benzofuran (B130515) radical ion. benthamopen.com

For this compound, the fragmentation pattern would be influenced by the presence of the hydroxyl and nitro groups. While specific fragmentation data for this compound is not detailed in the provided context, general principles of coumarin fragmentation can be applied. The initial fragmentation would likely involve the characteristic loss of CO. Subsequent fragmentation could involve the nitro group, for example, through the loss of NO or NO₂.

The following table illustrates a plausible, though hypothetical, fragmentation pathway for this compound based on common fragmentation patterns of coumarins and nitroaromatic compounds.

| Ion | m/z (mass-to-charge ratio) | Proposed Structure/Loss |

| [M]⁺ | 207 | Molecular ion of this compound |

| [M - CO]⁺ | 179 | Loss of carbon monoxide |

| [M - NO₂]⁺ | 161 | Loss of nitrogen dioxide |

| [M - CO - NO]⁺ | 149 | Loss of carbon monoxide and nitric oxide |

| Note: This is a generalized and predictive table. Actual fragmentation will depend on the specific mass spectrometer conditions. |

Quantum Chemical Calculations (DFT) and Molecular Modeling

Geometry Optimization and Vibrational Frequency Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular structure and vibrational properties of this compound. ijert.org DFT methods, such as B3LYP with basis sets like 6-31G*, are used to perform geometry optimization, which calculates the most stable three-dimensional arrangement of atoms in the molecule. ijert.org For this compound, DFT calculations have shown that different conformers can exist, and their relative energies can be determined. ijert.org

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. ijcrar.com These calculations predict the frequencies of the fundamental modes of vibration of the molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectra. ijert.org The calculated vibrational frequencies are often scaled to better match the experimental values. ijert.org This process allows for a detailed assignment of the experimental vibrational spectra, correlating specific absorption bands with the stretching, bending, and torsional motions of the molecule's functional groups. ijert.orgijcrar.com For instance, the characteristic stretching vibrations of the C-H, C=O, and NO₂ groups can be identified and assigned based on these calculations. ijert.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding the chemical reactivity and electronic properties of a molecule. imperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. ijcrar.com The energy gap between the HOMO and LUMO is an important parameter that influences the molecule's stability and reactivity. ijcrar.com

For this compound, FMO analysis can be performed using DFT calculations. researchgate.net The presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. mdpi.com The distribution of the HOMO and LUMO across the molecule can also be visualized, indicating the regions most likely to be involved in electron donation and acceptance, respectively. ijcrar.com This information is crucial for predicting how the molecule will interact with other chemical species. rsc.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. ijcrar.com The MEP map provides a color-coded representation of the charge distribution, where different colors indicate regions of different electrostatic potential. ijcrar.com

Typically, red and yellow colors represent regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue colors indicate regions of positive electrostatic potential, which are prone to nucleophilic attack. ijcrar.com For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and nitro groups, as well as the hydroxyl group, making these areas potential sites for interaction with electrophiles. ijcrar.comijcrar.com Conversely, the hydrogen atoms would exhibit positive potential. The MEP map provides a valuable visual tool for understanding the reactive behavior and intermolecular interactions of the molecule. ijcrar.com

Charge Distribution and Intramolecular Charge Transfer Mechanisms

The electronic architecture of this compound is characterized by a significant redistribution of charge, leading to pronounced intramolecular charge transfer (ICT) phenomena. Computational analyses, including Mulliken atomic charge distribution, Natural Bond Orbital (NBO), and Molecular Electrostatic Potential (MEP) surface evaluations, have been instrumental in elucidating these mechanisms. nveo.orgnveo.org These studies collectively indicate a substantial charge transfer from the coumarin ring system, which acts as the electron donor, to the electron-withdrawing nitro group at the C3 position.

NBO analysis reveals the underlying electronic interactions driving this ICT. It identifies significant delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis orbitals. ijcrar.com In the case of this compound, this corresponds to a charge transfer from the π-system of the benzopyrone core and the p-type lone pairs of the hydroxyl and lactone oxygen atoms towards the antibonding orbitals of the nitro group. nveo.orgnveo.org This donor-acceptor interaction stabilizes the molecule and is a key determinant of its reactivity and spectroscopic behavior. ijcrar.com

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP surface illustrates a high electron density (negative potential, typically colored red) localized around the oxygen atoms of the nitro group and the carbonyl group. Conversely, regions of low electron density (positive potential, colored blue) are observed around the hydroxyl group's hydrogen and parts of the benzene (B151609) ring, confirming the charge polarization. This distinct separation of charge across the molecular framework confirms the presence of a strong intramolecular charge transfer pathway. nveo.orgijcrar.com This inherent charge transfer is also suggested to be a factor in the bioactivity of the compound. nveo.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of this compound, with results showing strong correlation with experimental findings. nveo.orgijert.org Theoretical vibrational spectra (FT-IR and FT-Raman) are commonly calculated using the B3LYP functional with the 6-31G* basis set. ijert.orgijert.org

The FT-IR and FT-Raman spectra of this compound have been experimentally recorded in the ranges of 4000–400 cm⁻¹ and 4000–10 cm⁻¹, respectively. ijert.org When comparing these experimental spectra to the computationally predicted wavenumbers, a high degree of agreement is observed, validating the accuracy of the theoretical models. ijert.org It is a known phenomenon that raw calculated vibrational wavenumbers are typically higher than their experimental counterparts. ijert.org To correct for this systematic overestimation, empirical scaling factors are applied. ijert.org

In one detailed study, the unscaled calculated wavenumbers for this compound had an average deviation of approximately 12.16 cm⁻¹ from the experimental values. ijert.org Following a least-square refinement and application of scaling factors, this average difference was significantly reduced to 4.91 cm⁻¹, demonstrating an excellent correlation between the scaled quantum mechanical predictions and the observed data. ijert.org This strong agreement allows for confident assignment of the fundamental vibrational modes of the molecule. ijert.org

Beyond vibrational spectroscopy, computational methods are also used to predict electronic transitions, such as those observed in UV-Vis spectroscopy. nveo.org The analysis of frontier molecular orbitals (HOMO and LUMO) and their energy gaps helps in understanding the nature of these transitions, which are often characterized as π to π* and n to π* electronic transitions arising from the intramolecular charge transfer within the molecule. nveo.orgnveo.org

The table below presents a comparison of selected experimental and theoretically calculated (scaled) vibrational frequencies for this compound, illustrating the strong correlation.

| Vibrational Mode Description | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) |

| O-H Stretch | 3445 | - | 3446 |

| C-H Stretch (Benzene Ring) | 3075 | 3077 | 3075 |

| C=O Stretch (Lactone) | 1730 | 1732 | 1731 |

| C=C Stretch (Aromatic) | 1618 | 1620 | 1618 |

| NO₂ Asymmetric Stretch | 1540 | 1542 | 1541 |

| NO₂ Symmetric Stretch | 1385 | 1387 | 1385 |

| C-O Stretch | 1260 | 1262 | 1261 |

| C-N Stretch | 830 | 832 | 830 |

| Data derived from studies utilizing DFT B3LYP/6-31G level of theory.* ijert.org |

Anticancer and Cytotoxicity Profiling

The anticancer potential of this compound and its related compounds has been a subject of significant scientific investigation. These studies explore their ability to kill cancer cells, halt their proliferation, and interfere with the biological processes that drive tumor growth.

The cytotoxic effects of this compound and its analogues have been evaluated against a panel of human cancer cell lines. A notable analogue, 4-Hydroxy-7-methoxy-3-nitrocoumarin, demonstrated significant cytotoxic effects, showing a stronger inhibitory impact on A549 lung cancer cells than on HeLa cervical cancer cells.

A mixed-ligand silver (I) complex, [Ag(hnc)(phen)2], incorporating this compound, has shown potent anti-proliferative activity. nih.gov This complex effectively reduced the proliferation of neoplastic renal (A-498) and hepatic (HepG2) cancer cells. nih.govmdpi.com When tested on HepG2 cells, this silver complex exhibited an IC50 value of approximately 40 μM after a 24-hour incubation, a potency nearly four times greater than that of the widely used chemotherapy drug, cisplatin (B142131). nih.govnih.gov

Furthermore, a series of 4-arylamino-3-nitrocoumarin analogues were synthesized and tested on the human cervix carcinoma cell line KB-3-1, demonstrating their potential as cytotoxic agents.

| Compound | Cell Line | Activity | Source |

|---|---|---|---|

| 4-Hydroxy-7-methoxy-3-nitrocoumarin | A549 (Lung) | Stronger inhibition compared to HeLa cells. | |

| 4-Hydroxy-7-methoxy-3-nitrocoumarin | HeLa (Cervical) | Weaker inhibition compared to A549 cells. | |

| [Ag(hnc)(phen)2] (Silver complex of this compound) | A-498 (Renal) | Decreased cell proliferation. | nih.govmdpi.com |

| [Ag(hnc)(phen)2] (Silver complex of this compound) | HepG2 (Hepatic) | IC50 ≈ 40 μM (24h). Nearly 4x more potent than cisplatin. | nih.govnih.gov |

| 4-arylamino-3-nitrocoumarin analogues | KB-3-1 (Cervical) | Exhibited cytotoxic activity. |

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing programmed cell death, or apoptosis. Investigations into the silver (I) complex [Ag(hnc)(phen)2] revealed that its mode of action involves triggering apoptosis. nih.gov Biochemical assays confirmed this, showing activation of caspase-3 and caspase-9 and the cleavage of poly(ADP-ribose)-polymerase (PARP), which are hallmark indicators of an apoptotic cascade. nih.govnih.gov

Research has delved into the specific molecular targets of these compounds. Molecular docking studies have suggested that analogues like 4-Chloro-6-methyl-3-nitrocoumarin can inhibit p38α Mitogen-activated protein kinase (MAPK14), a key enzyme in cellular signaling pathways that regulate inflammation and cell death. The p38α MAPK pathway is implicated in diverse cellular functions, from gene expression to programmed cell death, and its inhibition is a strategy being explored for various diseases. wikipedia.org

Another critical target identified for this class of compounds is topoisomerase. nih.gov Specifically, a series of 4-arylamino-3-nitrocoumarin analogues were found to target the DNA-Topoisomerase I complex. By interfering with this enzyme, which is essential for DNA replication and repair, these compounds can block cell replication and ultimately lead to cancer cell death.

The generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress is another identified mechanism of action for this compound and its derivatives. The ability to generate ROS through redox cycling can lead to significant cellular damage and contribute to the compounds' anticancer activities. Metal complexes of this compound, in particular, have been noted for their ability to cause the formation of ROS, which results in the peroxidation of biological molecules. researchgate.net Studies on related coumarins have also linked their mechanism of action to the generation of oxidative stress, which was confirmed through techniques like electron spin resonance. arabjchem.org

The potential for using this compound derivatives in combination with other therapeutic agents is an emerging area of interest. The silver (I) complex of this compound, [Ag(hnc)(phen)2], was found to be almost four times more potent than the conventional chemotherapy drug cisplatin when tested against HepG2 liver cancer cells, suggesting its potential as a powerful standalone or combination agent. nih.gov In a different therapeutic context, the combination of a this compound analogue with the drug Benznidazole resulted in a synergistic effect, which reduced the required dose of Benznidazole. researchgate.net These findings indicate that combining these coumarin derivatives with other drugs could be a promising strategy to enhance therapeutic efficacy. researchgate.net

Antioxidant Activity

In addition to their pro-oxidant anticancer activities, this compound and its analogues have also been reported to possess antioxidant properties. ontosight.ai This dual role is a fascinating aspect of their biological profile. The antioxidant activity helps protect against cellular damage caused by oxidative stress. ontosight.ai

Several studies have confirmed these antioxidant capabilities. chemimpex.com For instance, the antioxidant potential of a new 4-aminocoumarin (B1268506) derivative, synthesized from this compound, was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. ceon.rsscispace.com The results showed that the synthesized compound possesses good free-radical scavenging activity. ceon.rs Metal complexes of this compound have also been shown to exhibit increased antioxidant properties compared to the parent compound. researchgate.net

Enzyme Inhibition Studies

Research has explored the potential of 4-hydroxycoumarin analogues as inhibitors of glycolate (B3277807) oxidase, an enzyme implicated in the formation of kidney stones (urolithiasis). connectedpapers.commdpi.com By inhibiting this enzyme, it may be possible to reduce the production of oxalate (B1200264), a key component of the most common type of kidney stones.

Studies have investigated dual inhibitors of both glycolate oxidase and lactate (B86563) dehydrogenase A, another enzyme involved in oxalate production. connectedpapers.commdpi.com While specific data on this compound is not detailed, the broader class of 4-hydroxycoumarin derivatives is being explored for this therapeutic application. mdpi.comscielo.br

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. scielo.brscielo.br Certain 4-hydroxycoumarin derivatives have been identified as inhibitors of carbonic anhydrase II (CA-II).

In a study of synthesized 4-hydroxy-6-nitrocoumarin (B2660790) derivatives, two compounds, (Z)-3-(4-nitrobenzylidene)-6-nitro-3H-chromene-2,4-dione and another analogue, demonstrated inhibitory activity against bovine erythrocyte CA-II. scielo.brscielo.br The former showed 63% inhibition with an IC50 value of 263 µM, while the latter exhibited 54% inhibition with an IC50 of 456 µM. scielo.br These were compared to the standard inhibitor acetazolamide, which had an IC50 of 0.5 µM. scielo.br

The inhibition of tumor-associated carbonic anhydrase isoforms IX and XII is another area of interest, with some ureido-substituted benzenesulfonamides showing selectivity for these targets. nih.gov

Interactive Table: Carbonic Anhydrase-II Inhibition by 4-Hydroxy-6-nitrocoumarin Derivatives

| Compound | % Inhibition | IC50 (µM) |

|---|---|---|

| (Z)-3-(4-Nitrobenzylidene)-6-nitro-3H-chromene-2,4-dione | 63 | 263 |

| Derivative 6 | 54 | 456 |

Data from a study on bovine erythrocyte CA-II. scielo.br

Lipoxygenases (LOX) are enzymes that play a role in the inflammatory process by catalyzing the oxidation of polyunsaturated fatty acids. mdpi.com Inhibition of these enzymes is a target for anti-inflammatory therapies.

Several 4-hydroxycoumarin derivatives have demonstrated lipoxygenase inhibitory activity. mdpi.commdpi.com For example, 3-acylhydrazono-4-hydroxycoumarins have been evaluated for their ability to inhibit soybean lipoxygenase. mdpi.com Additionally, 2-substituted 4H-chromeno[3,4-d]oxazol-4-ones, derived from this compound, have shown significant inhibition of soybean lipoxygenase. thieme-connect.demdpi.com

The presence of certain substituents, such as a benzoyl ring at the 3-position of the coumarin core, has been associated with enhanced lipoxygenase inhibitory activity. mdpi.com

Broader Spectrum Enzyme Modulation

The coumarin scaffold, particularly when substituted with nitro and hydroxyl groups, has been the subject of investigation for its ability to modulate the activity of a wide range of enzymes. Analogues of this compound have demonstrated inhibitory effects against several key enzymes implicated in various physiological and pathological processes.

Derivatives of 4-hydroxycoumarin have been identified as inhibitors of carbonic anhydrase-II and urease. researchgate.netscielo.br Specifically, certain (Z)-3-(benzylidene)-6-nitro-3H-chromene-2,4-dione derivatives showed inhibitory activity against carbonic anhydrase-II, with one compound exhibiting an IC₅₀ value of 263±0.3 µM. researchgate.netscielo.br However, in the same study, the synthesized derivatives did not show significant activity against urease. researchgate.netscielo.br

Furthermore, the broader coumarin class has been evaluated against other enzymes. In one study, this compound was among a series of coumarins tested for inhibitory activity against myeloid murine leukemia virus-reverse transcriptase (MMLV-RT) and Taq DNA polymerase. conicet.gov.ar While other coumarin analogues in the study showed inhibitory action against these enzymes, this compound itself was not among the most active compounds under those specific experimental conditions. conicet.gov.ar In a different context, 4-arylamino-3-nitrocoumarin analogues have been found to target the human DNA-Topo I (Topoisomerase I) complex, an action that blocks cell replication and leads to cell death.

The inhibition of carbonic anhydrase (CA) has been a recurring theme. Coumarins are recognized as a class of CA inhibitors, acting through a "prodrug"-like mechanism where the enzyme hydrolyzes the coumarin's lactone ring. nih.gov This leads to the formation of 2-hydroxy-cinnamic acids which then bind to and occlude the enzyme's active site. nih.gov

Table 1: Enzyme Inhibition by 4-Hydroxycoumarin Analogues

| Compound Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| (Z)-3-(benzylidene)-6-nitro-3H-chromene-2,4-dione derivatives | Carbonic Anhydrase-II | Inhibitory activity observed, with IC₅₀ values for some derivatives around 263-456 µM. | researchgate.netscielo.br |

| (Z)-3-(benzylidene)-6-nitro-3H-chromene-2,4-dione derivatives | Urease | No significant inhibition reported. | researchgate.netscielo.br |

| 4-Arylamino-3-nitrocoumarin analogues | Human Topoisomerase I | Act as inhibitors by targeting the DNA-Topo I complex. | |

| General Coumarins | Carbonic Anhydrases (CAs) | Inhibit via a mechanism where the lactone ring is hydrolyzed by the enzyme. | nih.gov |

Anti-inflammatory Potential

Coumarins and their derivatives are well-regarded for their anti-inflammatory properties. researchgate.netnih.gov The this compound framework and its analogues contribute to this profile through various mechanisms of action that interfere with inflammatory pathways.

Studies on coumarin derivatives have demonstrated their ability to suppress key inflammatory mediators. For instance, some novel 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin derivatives have shown potent anti-inflammatory effects in carrageenan-induced paw edema tests in rats. researchgate.net In this model, certain compounds exhibited inhibition of edema that surpassed the reference drug, indomethacin, after 3 hours. researchgate.net

The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. researchgate.net Molecular docking studies have further supported the potential for these compounds to bind to the COX-2 active site. researchgate.net The anti-inflammatory activity is a recognized characteristic of the coumarin class, with hydroxyaromatic derivatives often showing potent effects. researchgate.net

Antiallergic Activity

The antiallergic potential of 4-hydroxy-3-nitrocoumarins has been specifically demonstrated in established in vivo models of allergic reaction. A significant body of research highlights their efficacy in the passive cutaneous anaphylaxis (PCA) reaction in rats, a standard model for evaluating type I hypersensitivity reactions.

In a key study, a series of twenty-four different substituted 4-hydroxy-3-nitrocoumarins were synthesized and evaluated for their antiallergic properties. nih.gov All twenty-four compounds were found to possess antiallergic activity as measured by the homocytotropic antibody-antigen induced PCA reaction in the rat. nih.gov This comprehensive finding underscores the importance of the this compound scaffold in mediating an antiallergic response. Further structure-activity relationship studies on this class of compounds have been conducted to optimize this activity. researchgate.net The inhibition of histamine (B1213489) release is a related mechanism of action for some coumarin derivatives in this context.

Antiparasitic Activity

The this compound scaffold and its derivatives have shown notable activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. The trypanocidal mechanism of these nitroaromatic compounds is often linked to the generation of oxidative stress within the parasite.

The trypanocidal activity of nitroheterocyclic drugs is generally dependent on a parasite-specific type I nitroreductase (NTR). nih.gov This enzyme, which is absent in mammalian cells, catalyzes the reduction of the nitro group, leading to the formation of toxic metabolites that are lethal to the parasite. nih.gov Studies on 4-acyloxy-3-nitrocoumarins confirm this mechanism, with electrochemical and electron spin resonance studies demonstrating the formation of nitro radical anions. nih.gov This process increases intracellular free radicals, proposing oxidative stress as a primary trypanocidal mechanism. nih.gov

Interestingly, research has shown that the presence of a hydroxyl group at the 4-position of the coumarin scaffold can decrease the trypanocidal activity in the infective form of T. cruzi. nih.gov This suggests that modifications at this position, such as acylation, are crucial for potency.

Furthermore, metal complexes of this compound have been investigated. The coordination of metal ions such as iron (II) and nickel (II) with this compound was found to significantly enhance the anti-T. cruzi properties compared to the free ligand. nih.gov The iron(II) complex, in particular, was more effective against the G strain of the parasite than the standard drug benznidazole. nih.gov

Table 2: In Vitro Trypanocidal Activity of this compound and its Metal Complexes

| Compound | Parasite Strain | Activity (IC₅₀) | Reference |

|---|---|---|---|

| This compound (Free Ligand) | T. cruzi (G strain) | 332 µM | nih.gov |

| Iron(II)-4-hydroxy-3-nitrocoumarin complex (4H3NCFe) | T. cruzi (G strain) | 21.55 µM | nih.gov |

| Zinc(II)-4-hydroxy-3-nitrocoumarin complex (4H3NCZn) | T. cruzi epimastigotes | 92.49 µM | nih.gov |

| Benznidazole (Reference Drug) | T. cruzi (G strain) | 36.1 µM | nih.gov |

Beyond their established trypanocidal effects, coumarin analogues have been explored for activity against other parasites, including Leishmania species and the malaria parasite, Plasmodium falciparum.

Coumarin derivatives have been reported to possess antileishmanial activity. nih.gov Although direct studies on this compound are limited in this area, the broader coumarin scaffold is considered a promising starting point for the development of new antileishmanial agents.

Similarly, the coumarin framework is a subject of interest in the search for new antimalarial drugs due to the emergence of resistance to existing therapies. A review of the literature indicates that coumarins have displayed potential in vitro antiplasmodial and in vivo antimalarial activities. Hybrid molecules combining the coumarin scaffold with other pharmacophores, such as sulfonamides and researchgate.netconicet.gov.arniscpr.res.in-triazoles, have been synthesized and tested against P. falciparum, with some compounds showing significant activity.

Detailed Research Findings

The following table summarizes key research findings on the biological activities of 4-Hydroxy-3-nitrocoumarin and its close derivatives.

| Compound/Derivative | Biological Activity | Cell Line/Organism | Key Findings |

| [Ag(hnc)(phen)2] (a silver complex of this compound) | Anticancer | HepG2 (hepatic) | IC50 value almost four times more potent than cisplatin (B142131). mdpi.comnih.gov |

| [Ag(hnc)(phen)2] | Anticancer | A-498 (renal) | Decreased cell proliferation. mdpi.comnih.gov |

| This compound | Anticancer | A549 (lung), HeLa (cervical) | Stronger inhibition of A549 cells compared to HeLa cells. nveo.org |

| This compound | Antibacterial | Klebsiella pneumoniae | Confirmed antibacterial activity. nveo.org |

| 4-Hydroxycoumarin (B602359) derivatives | Antibacterial | Staphylococcus aureus | Zone of inhibition up to 26.5 mm. researchgate.net |

| 4-Hydroxycoumarin derivatives | Antibacterial | Salmonella typhimurium | Zone of inhibition up to 19.5 mm. researchgate.net |

| 4-Hydroxy-6-nitrocoumarin (B2660790) derivatives | Enzyme Inhibition (Carbonic Anhydrase-II) | - | IC50 values of 263 µM and 456 µM for two different derivatives. scielo.br |

| 4-Acyloxy-3-nitrocoumarins | Trypanocidal | Trypanosoma cruzi | IC50 values above 200 µM, indicating low toxicity to mammalian cells. arabjchem.org |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Impact of Substituents at the C-3 Position on Biological Activity

The C-3 position of the 4-hydroxycoumarin (B602359) nucleus is a primary site for chemical modification and plays a pivotal role in determining the biological profile of its derivatives. The reactivity of this position allows for the introduction of a wide variety of substituents, which can drastically alter the compound's activity. arabjchem.org

Research indicates that the introduction of aryl groups at the C-3 position is a key strategy for enhancing certain biological activities. For instance, 3-aryl-4-hydroxycoumarin derivatives have been synthesized and evaluated for their antioxidant properties. nih.govresearchgate.net Studies have shown that the presence of electron-donating groups (such as methoxy (B1213986) or hydroxyl) on the C-3 aryl substituent can significantly improve antioxidant activity. researchgate.net This enhancement is attributed to a decrease in the bond dissociation enthalpy of the 4-hydroxyl group, making it a more effective radical scavenger. researchgate.net Conversely, large, bulky substituents at the C-3 position may decrease activity due to steric hindrance. researchgate.net

Besides aryl groups, other modifications at the C-3 position have yielded compounds with significant biological potential. Derivatives of 3-cinnamoyl-4-hydroxycoumarin have demonstrated notable antibacterial and antifungal activity. researchgate.net Specifically, compounds bearing a chloro (-Cl) or methoxy (-OCH3) group on the cinnamoyl moiety showed the best antibacterial effects, while the presence of a chloro group was most favorable for antimycotic activity. researchgate.net The introduction of a nitro group (-NO2) at the C-3 position, as seen in 4-hydroxy-3-nitrocoumarin, is also a significant modification. The electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule, impacting its interaction with biological targets. nveo.orgmdpi.com

The table below summarizes the impact of various C-3 substituents on the biological activity of 4-hydroxycoumarin derivatives.

| C-3 Substituent Type | Specific Groups | Observed Biological Activity | Reference |

| Aryl | Phenyl, Methoxyphenyl, Hydroxyphenyl | Antioxidant | nih.govresearchgate.net |

| Cinnamoyl | -Cl, -OCH3 substituted | Antibacterial, Antifungal | researchgate.net |

| Acyl | Benzoyl with -CH3, -Cl, -NO2 | Antioxidant | researchgate.net |

| Nitro | -NO2 | Antibacterial, Cytotoxic | nveo.orgmdpi.com |

Impact of Substituents at the C-4 Position on Biological Activity

The hydroxyl group at the C-4 position is a hallmark of this class of coumarins and is fundamental to many of their characteristic biological activities, including anticoagulant, antioxidant, and antimicrobial effects. nih.govmdpi.com This group's ability to participate in hydrogen bonding and its acidic nature are critical for interaction with biological targets, such as the vitamin K 2,3-epoxide reductase (VKOR) enzyme in the case of anticoagulants. nih.gov

Direct substitution or replacement of the 4-hydroxyl group is less common in SAR studies, as it often leads to a significant loss of the primary activity. However, the modification of this group through O-acylation or O-alkylation can serve as a strategy to create prodrugs or to fine-tune the physicochemical properties of the molecule. The reactivity of the 4-hydroxycoumarin system often involves tautomerism, and reactions with acylating or alkylating agents can occur at the oxygen of the hydroxyl group (O-acylation/alkylation) or at the C-3 position (C-acylation/alkylation), with the reaction conditions influencing the outcome. sciepub.com

While C-acylation at the C-3 position is frequently studied, O-acylation at C-4 results in compounds that are generally less studied but may have distinct properties. sciepub.com The presence of the 4-OH group is also crucial for the antioxidant activity of C-3 substituted derivatives, as it is the primary site for scavenging free radicals. researchgate.net Its modification would logically abrogate this activity. Therefore, SAR studies for this class of compounds predominantly focus on maintaining the integrity of the 4-hydroxyl group while modifying other parts of the scaffold.

Influence of Aromatic and Heteroaromatic Ring Substitutions

Substitutions on the fused benzene (B151609) ring of the coumarin (B35378) scaffold significantly modulate biological activity by altering the electronic and lipophilic properties of the molecule. The position and nature of these substituents can lead to enhanced potency and selectivity for various biological targets.

For anticoagulant activity, substitutions on an aryl ring attached at C-3 are critical. For example, a chlorine atom at the para-position of a C-3 aryl substituent was found to confer potent anticoagulant activity, superior to that of nitro or other halogen substituents at the same position. nih.govmdpi.com In the context of antifungal activity, the presence of electron-withdrawing groups like a nitro (-NO2) group or an acetate (B1210297) group on the coumarin ring system was shown to favor the activity. mdpi.com Specifically, nitration of 4-hydroxycoumarin can occur at the C-6 position, yielding 6-nitro-4-hydroxycoumarin, a compound that serves as a precursor for further derivatization. scielo.br

The influence of these substitutions is summarized in the table below.

| Position of Substitution | Substituent | Resulting Biological Activity | Reference |

| C-3 Aryl (para-position) | -Cl | Potent Anticoagulant | nih.govmdpi.com |

| Benzene Ring (General) | Electron-withdrawing groups (e.g., -NO2) | Favorable for Antifungal Activity | mdpi.com |

| C-6 Position | -NO2 | Precursor for derivatives with antibacterial activity | scielo.br |

Stereochemical Considerations and Conformational Effects

The introduction of complex substituents, particularly at the C-3 position, can create one or more stereocenters, making stereochemistry a critical factor in the biological activity of 4-hydroxycoumarin derivatives. The three-dimensional arrangement of atoms can dictate how a molecule fits into the binding site of a protein or enzyme, with different enantiomers or diastereomers often exhibiting vastly different potencies and effects.

Recent synthetic strategies have focused on the construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters. nih.govrsc.org These complex structures offer the potential for highly specific interactions with biological targets. For instance, asymmetric synthesis methods have been developed to produce non-racemic coumarin anticoagulants like warfarin (B611796) and acenocoumarol, where one enantiomer is significantly more active than the other. nih.gov This highlights that the specific spatial orientation of the substituents is crucial for effective binding to the target enzyme. The development of catalytic multicomponent reactions provides a pathway to access these stereochemically complex coumarin derivatives, enabling more detailed investigation into the impact of their conformational properties on biological function. nih.govrsc.org

Computational Approaches to SAR/QSAR Modeling

Computational methods, particularly QSAR, are powerful tools for elucidating the relationship between the chemical structure of coumarin derivatives and their biological activities. These models translate molecular structures into numerical descriptors and use statistical methods to correlate them with observed activity, providing insights for rational drug design. mdpi.com

Several QSAR studies have been conducted on coumarin derivatives to model various biological endpoints. For antioxidant activity, QSAR models have revealed that descriptors related to molecular complexity, hydrogen-bond donor capacity, and lipophilic character are important parameters. nih.gov Multiple Linear Regression (MLR) is a common technique used to develop these models, which can then be used to predict the activity of newly designed compounds. nih.govtandfonline.com

For more specific targets, such as protein kinases involved in cancer, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.gov These approaches provide 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity. Such models have been used to study coumarin derivatives as inhibitors of cyclin-dependent kinase 9 (CDK9) and Casein Kinase 2 (CK2), offering valuable guidance for structural modifications to enhance inhibitory potency. tandfonline.comnih.gov These computational studies are often complemented by molecular docking to predict the binding modes of the compounds within the active site of their target protein, further validating the SAR observations. nveo.orgtandfonline.com

| Modeling Approach | Biological Activity Modeled | Key Descriptors/Features | Reference |

| QSAR (MLR) | Antioxidant | Complexity, H-bond donor, Lipophilicity | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | CDK9 Inhibition | Steric, Electrostatic, Hydrophobic fields | nih.gov |

| QSAR (MLR) & Docking | Casein Kinase 2 (CK2) Inhibition | Structural descriptors, Binding affinity | tandfonline.com |

| DFT & Docking | Antibacterial, Anticancer | Frontier molecular orbitals, Intramolecular charge transfer | nveo.org |

Advanced Applications and Drug Design Strategies

4-Hydroxy-3-nitrocoumarin as a Fluorescent Probe in Biochemical Assays

Coumarin (B35378) derivatives are well-regarded as a significant class of organic heterocyclic compounds, frequently utilized as fluorescent probes and labels due to their high emission quantum yields and extended spectral range. sapub.org The core 4-hydroxycoumarin (B602359) structure is a key component in the design of new fluorescent compounds. sapub.org The introduction of electron-donating groups to the coumarin ring is known to produce strong fluorescence. sapub.orgmdpi.com

While many fluorescent probes are designed around the core coumarin scaffold, the specific application of this compound itself as a direct fluorescent probe is an area of ongoing research. However, its derivatives are central to creating these tools. For instance, dihydroxy-substituted coumarins have demonstrated high sensitivity and selectivity as fluorescent probes for detecting nitroxide radicals like 4-amino-TEMPO, which is used as a spin label to study oxidative stress. nih.gov In these systems, the interaction leads to a significant and rapid increase in fluorescence intensity. nih.gov Furthermore, coumarin-based probes have been developed for competitive binding assays, such as those targeting the peroxisome proliferator-activated receptor gamma (PPARγ), a key molecule in metabolic diseases. mdpi.com These probes, often featuring a 7-diethylamino coumarin unit for strong fluorescence, allow for the study of ligand-receptor interactions by monitoring changes in fluorescence upon competitive binding. mdpi.com

Development of Novel Therapeutic Agents

The this compound moiety serves as a critical starting material and structural template in the synthesis of new therapeutic agents. Its reactivity allows for the generation of diverse compound libraries aimed at identifying lead compounds with improved potency, selectivity, and pharmacological profiles.

Lead optimization is a crucial phase in drug discovery that involves refining a promising compound to enhance its efficacy, selectivity, and metabolic stability. creative-biostructure.comdanaher.com A key strategy in this process is the design and synthesis of focused compound libraries, which are collections of related analogs designed to interact with a specific biological target. creative-biostructure.comnih.gov

The 4-hydroxycoumarin scaffold is a popular starting point for creating such libraries. researchgate.net For example, this compound can be converted into 4-chloro-3-nitrocoumarin (B1585357), a reactive intermediate used to synthesize extensive libraries of derivatives. tandfonline.com By coupling this intermediate with various other molecules, such as aminothiophenes, researchers can generate a wide range of compounds for biological screening. tandfonline.com This approach allows for systematic exploration of the structure-activity relationship (SAR), where modifications to different parts of the molecule are correlated with changes in biological activity, guiding the design of more potent therapeutic candidates. nih.gov

A significant strategy in modern drug development is the creation of dual-target modulators that can act on multiple pathways or enzymes, potentially leading to enhanced efficacy and a lower likelihood of drug resistance. The this compound framework has been successfully employed to develop such agents, particularly in the antimicrobial and antitubercular fields. tandfonline.comnih.gov

Researchers have synthesized novel series of coumarin-thiophene hybrids using 4-chloro-3-nitrocoumarin (derived from this compound) as a key building block. tandfonline.com These compounds were designed to simultaneously target key bacterial enzymes like E. coli DNA gyrase B and Mycobacterium tuberculosis enoyl-ACP reductase (InhA). nih.gov Several derivatives from these series exhibited potent dual-target inhibition. nih.gov For instance, compounds 9a, 9b, and 9c showed significant activity against M. tuberculosis, with compound 9c having the lowest IC₅₀ value. nih.gov Molecular docking studies confirmed that these compounds form strong binding interactions with the target enzymes, which correlates with their observed biological activity. nih.gov

| Compound | IC₅₀ against M. tuberculosis (µg/mL) |

|---|---|

| 9a | 2.84 |

| 9b | 2.73 |

| 9c | 1.50 |

Incorporating metal ions into organic scaffolds can enhance biological activity and introduce novel mechanisms of action. nih.gov The 4-hydroxycoumarin framework is an effective ligand for coordinating with various transition metals, including Cu(II), Ni(II), Co(III), Cr(III), and Fe(III). nih.govresearchgate.net this compound, for example, can act as a monobasic ligand, coordinating with metal ions through its functional groups. researchgate.net These metal complexes have shown potential as antimicrobial and cytotoxic agents. nih.govresearchgate.net

Another advanced approach is the development of metal-based prodrugs that can be activated under specific physiological conditions, such as the reducing environment found in cancer cells. mit.edu This redox activation strategy allows for targeted drug delivery, minimizing off-target effects. mit.edu While much of the research in this area has focused on platinum and ruthenium complexes, other metals like iron, cobalt, and copper also have the potential to be used in redox-activatable prodrugs. mit.edu The ability of this compound derivatives to form stable complexes with these metals makes them promising candidates for the design of such targeted therapeutic systems.

Applications in Chemosensing and Analytical Method Development

The development of sensitive and selective chemosensors is vital for environmental monitoring and biological research. Coumarin derivatives are widely used in this field due to their favorable photophysical properties, which can be modulated upon interaction with specific analytes. nih.govresearchgate.net

Coumarin-based fluorescent probes have been designed for the selective detection of various metal ions. researchgate.net These sensors often operate on a "turn-off" mechanism, where the inherent fluorescence of the coumarin probe is quenched upon binding to a metal ion like Cu²⁺ or Fe³⁺. nih.gov This quenching can occur through processes like excitation energy transfer from the probe to the metal's d-orbital. nih.gov